N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-33-21-11-12-23(24(13-21)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXFXQTTZFBHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, as well as its structure-activity relationships (SARs).
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrazole Core : The central pyrazole ring is known for its diverse biological activities.
- Substituents : The presence of dimethoxy and fluorobenzyl groups enhances its pharmacological profile.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In a study assessing various pyrazole compounds, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- MIC Values : Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against multiple bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 3.125 |
| B | E. coli | 1.6125 |
| C | P. aeruginosa | 12.5 |
Antifungal Activity
The antifungal potential of pyrazole derivatives has also been explored. In vitro studies showed that some compounds effectively inhibited the growth of pathogenic fungi:
- Specific Strains : Compounds were tested against Candida species and demonstrated varying degrees of antifungal activity with MIC values indicating effectiveness .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| D | C. albicans | 10 |
| E | C. glabrata | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- Inhibition Studies : Some derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19 to 42 µM, indicating their potential as anti-inflammatory agents .
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| F | COX-1 | 19.45 |
| G | COX-2 | 31.4 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances antibacterial activity, while halogen substitutions (like fluorine) contribute to increased potency against specific pathogens .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and inflammatory conditions:
- Study on Antibacterial Efficacy : A series of pyrazole compounds were synthesized and tested against resistant strains of bacteria, showing promising results that could lead to new therapeutic agents.
- Anti-inflammatory Trials : Clinical trials involving selected pyrazole derivatives indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases.
Scientific Research Applications
This compound has garnered attention due to its potential anti-inflammatory and antiviral properties. Research indicates that it may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Additionally, its unique structure allows it to interfere with viral replication processes.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in various fields:
- Anti-inflammatory Studies : In vitro experiments demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.
- Antiviral Research : A study focused on the compound's efficacy against influenza viruses showed promising results, suggesting that it could serve as a lead compound for developing antiviral therapies.
Data Table: Summary of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | In vitro cytokine assays | Significant reduction in IL-6 and TNF-alpha levels |
| Antiviral activity | Viral replication assays | Inhibition of viral RNA synthesis observed |
| Structural analysis | X-ray crystallography | Detailed binding interactions with target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
